4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
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Overview
Description
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is an organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring with a carboxylate group and two dioxide functionalities. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxathiine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydro-1,4-oxathiine ring.
Introduction of the methoxyphenyl and phenyl groups: These groups are introduced through substitution reactions, often using reagents like methoxyphenyl halides and phenyl halides.
Oxidation to form dioxides: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionalities. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce the oxathiine ring.
Substitution: The methoxyphenyl and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyphenyl halides, phenyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of additional dioxide or hydroxyl functionalities.
Reduction: Formation of reduced oxathiine derivatives.
Substitution: Formation of substituted methoxyphenyl or phenyl derivatives.
Scientific Research Applications
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Oxathiine derivatives: Compounds with similar oxathiine ring structures.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H16O6S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C18H16O6S/c1-22-14-7-9-15(10-8-14)24-18(19)16-17(13-5-3-2-4-6-13)25(20,21)12-11-23-16/h2-10H,11-12H2,1H3 |
InChI Key |
ZKHPTWHAHJXLLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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